molecular formula C15H15FN2O3S B4496167 4-{[N-(2-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}BENZAMIDE

4-{[N-(2-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}BENZAMIDE

Cat. No.: B4496167
M. Wt: 322.4 g/mol
InChI Key: ZXXXVBLSDIFSEY-UHFFFAOYSA-N
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Description

4-{[N-(2-Fluorophenyl)methanesulfonamido]methyl}benzamide is an organic compound that features a benzamide core with a fluorophenyl group and a methanesulfonamido substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[N-(2-Fluorophenyl)methanesulfonamido]methyl}benzamide typically involves the following steps:

    Formation of N-(2-Fluorophenyl)methanesulfonamide: This intermediate can be synthesized by reacting 2-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The N-(2-fluorophenyl)methanesulfonamide is then coupled with 4-formylbenzoic acid under reductive amination conditions to form the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-{[N-(2-Fluorophenyl)methanesulfonamido]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the fluorine atom.

Scientific Research Applications

4-{[N-(2-Fluorophenyl)methanesulfonamido]methyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 4-{[N-(2-Fluorophenyl)methanesulfonamido]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the methanesulfonamido moiety contributes to its solubility and stability. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Fluorophenyl)methanesulfonamide
  • 4-Fluorobenzamide
  • N-(2,6-Dimethylphenyl)methanesulfonamido]methylbenzamide

Uniqueness

4-{[N-(2-Fluorophenyl)methanesulfonamido]methyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the fluorophenyl and methanesulfonamido groups enhances its versatility in various applications compared to similar compounds.

Properties

IUPAC Name

4-[(2-fluoro-N-methylsulfonylanilino)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3S/c1-22(20,21)18(14-5-3-2-4-13(14)16)10-11-6-8-12(9-7-11)15(17)19/h2-9H,10H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXXVBLSDIFSEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)N)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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